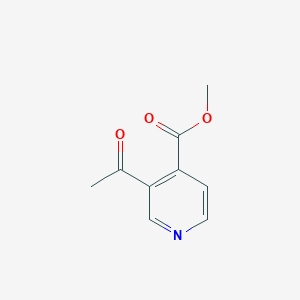
2-Bromo-4-iodo-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C₈H₈BrI It is a derivative of benzene, where two methyl groups, a bromine atom, and an iodine atom are substituted at the 1, 3, 2, and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4-iodo-1,3-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by iodination. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium bromide, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-4-bromo-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Bromo-4-iodo-1,3-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the bromine or iodine atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Similar in structure but lacks the iodine atom.
2-Iodo-1,3-dimethylbenzene: Similar in structure but lacks the bromine atom.
2-Bromo-4-iodo-1,3-dimethylbenzene: The compound of interest, unique due to the presence of both bromine and iodine atoms
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent. The combination of bromine and iodine also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H8BrI |
|---|---|
Molekulargewicht |
310.96 g/mol |
IUPAC-Name |
3-bromo-1-iodo-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
BQHDRIGTQIJCAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)I)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)




![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)



![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)

![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)
